molecular formula C6H7N3O3 B14615498 N-(1H-Imidazole-1-carbonyl)glycine CAS No. 59643-41-3

N-(1H-Imidazole-1-carbonyl)glycine

Cat. No.: B14615498
CAS No.: 59643-41-3
M. Wt: 169.14 g/mol
InChI Key: PCDXNQBNCFKFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Imidazole-1-carbonyl)glycine is a compound that features an imidazole ring bonded to a glycine moiety through a carbonyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules. Glycine is the simplest amino acid, playing a crucial role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Imidazole-1-carbonyl)glycine typically involves the reaction of imidazole with glycine in the presence of a coupling reagent. One common method is to use carbonyldiimidazole as a coupling agent. The reaction proceeds under mild conditions, often in an anhydrous solvent such as dichloromethane or tetrahydrofuran, and at room temperature. The reaction can be summarized as follows:

Imidazole+GlycineCDIThis compound\text{Imidazole} + \text{Glycine} \xrightarrow{\text{CDI}} \text{this compound} Imidazole+GlycineCDI​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Imidazole-1-carbonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Imidazole N-oxide derivatives.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted imidazole derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of N-(1H-Imidazole-1-carbonyl)glycine involves its interaction with specific molecular targets. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-Imidazole-1-carbonyl)glycine is unique due to its combination of an imidazole ring and a glycine moiety, which imparts specific chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that its individual components cannot .

Properties

CAS No.

59643-41-3

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-(imidazole-1-carbonylamino)acetic acid

InChI

InChI=1S/C6H7N3O3/c10-5(11)3-8-6(12)9-2-1-7-4-9/h1-2,4H,3H2,(H,8,12)(H,10,11)

InChI Key

PCDXNQBNCFKFPK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.